

A Comparative Guide to the X-ray Crystal Structures of Substituted Bromoaniline Derivatives

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Compound of Interest

Compound Name: *3-Bromo-5-fluoro-4-methoxyaniline*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of selected substituted bromoaniline derivatives. Due to the limited availability of public crystallographic data for **3-Bromo-5-fluoro-4-methoxyaniline**, this guide presents a broader comparison of related bromoaniline compounds to elucidate the impact of substitution on their solid-state architecture. The information herein is intended to support research and development in medicinal chemistry and materials science where understanding molecular conformation and crystal packing is crucial.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for two exemplary substituted bromoaniline derivatives, offering a direct comparison of their solid-state structures.

Parameter	Derivative 1: (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline	Derivative 2: 4-bromo-N-(4-bromobenzylidene)aniline (Form II)
Chemical Formula	C ₁₅ H ₈ BrF ₆ N	C ₁₃ H ₉ Br ₂ N
Molecular Weight	396.13 g/mol	351.03 g/mol
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /n	Pccn
Unit Cell Dimensions	a = 7.5312(3) Å, b = 9.3891(4) Å, c = 20.2869(8) Å	a = 22.083(4) Å, b = 6.046(1) Å, c = 9.774(2) Å
α, β, γ (°)	90, 95.833(2), 90	90, 90, 90
Volume (Å ³)	1427.73(10)	1305.9(4)
Z	4	4
Density (calculated)	1.844 Mg/m ³	1.786 Mg/m ³
Key Bond Length (C=N)	~1.27 Å	1.243(7) Å[1]
Torsion Angle (C-N=C-C)	-177.6° to -179.3°	Not reported
Dihedral Angle between rings	49.61(5)°	Not applicable (molecule is disordered about an inversion center)[1]

Experimental Protocols

Synthesis and Crystallization

Derivative 1: (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline

This compound was synthesized via a condensation reaction between 2-bromobenzaldehyde and 3,5-bis(trifluoromethyl)aniline.[2] Anhydrous magnesium sulfate was utilized as a dehydrating agent. The product was purified by recrystallization from hexanes. Single crystals suitable for X-ray diffraction were obtained by slow cooling of a concentrated solution in warm hexanes to 243 K over 96 hours.[2]

Derivative 2: 4-bromo-N-(4-bromobenzylidene)aniline

The synthesis of this derivative involved the condensation of 4-bromobenzaldehyde with 4-bromoaniline in an equimolar ratio.[3] The reactants were dissolved in ethanol and refluxed for 6 hours. The resulting precipitate was purified by repeated recrystallization from ethanol. Colorless single crystals were grown at room temperature by the slow evaporation of a solution in either ethanol or a 1:1 mixture of methanol and chloroform.[3]

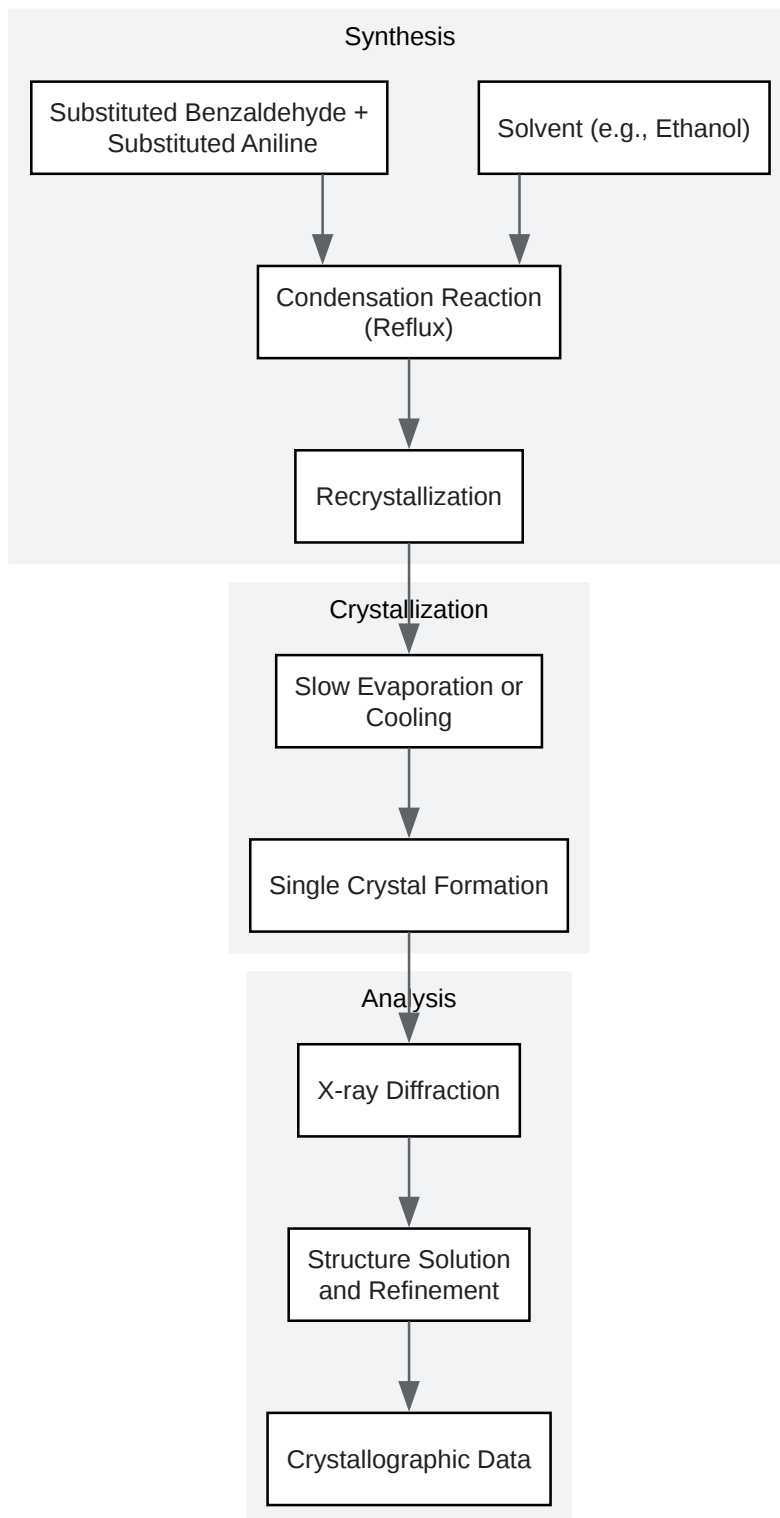
X-ray Data Collection and Structure Refinement

For both derivatives, single-crystal X-ray diffraction data was collected on a diffractometer equipped with a suitable radiation source (e.g., Mo K α or Cu K α). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

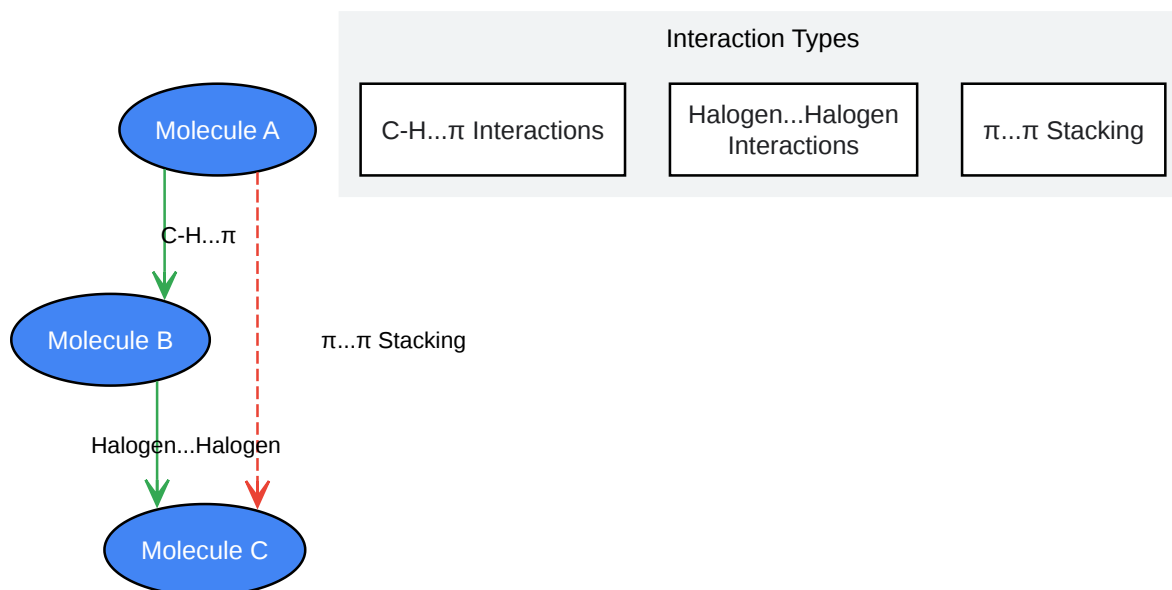
Visualization of Experimental Workflow and Molecular Interactions

The following diagrams illustrate the general workflow for the synthesis and structural analysis of the compared derivatives and the key intermolecular interactions that govern their crystal packing.

Experimental Workflow for Substituted Bromoanilines



Key Intermolecular Interactions in Crystal Packing

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